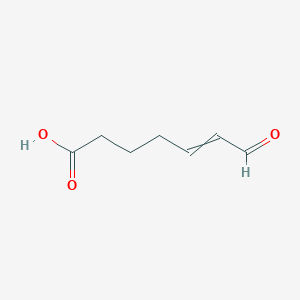

7-Oxohept-5-enoic acid

Description

Contextualization within Oxidized Lipid Metabolite Research

Lipid peroxidation, the oxidative degradation of lipids, is a complex process that generates a diverse array of reactive molecules. oup.com This process, often initiated by free radicals attacking polyunsaturated fatty acids (PUFAs) within cell membranes, leads to the formation of lipid hydroperoxides, which are primary oxidation products. These can subsequently decompose into a variety of secondary products, including aldehydes, ketones, and other oxygenated fatty acids.

The study of these oxidized lipids is crucial as they are not merely byproducts of cellular damage but are now recognized as important signaling molecules in various biological processes. ontosight.ai Their roles can range from pro-inflammatory to anti-inflammatory, and they are implicated in the progression of numerous diseases. ontosight.ai

Within this broad context, specific oxo-fatty acids have been identified as key players. For instance, the oxidative fragmentation of docosahexaenoic acid (DHA), a major omega-3 fatty acid highly enriched in the brain and retina, is a significant source of bioactive oxidized lipids. researchgate.netacs.org Research has shown that the oxidative cleavage of 2-docosahexaenoyl-1-palmityl-sn-glycerophosphocholine can generate esters of both 4-hydroxy-7-oxohept-5-enoic acid (HOHA) and 4-keto-7-oxohept-5-enoic acid (KOHA), another name for 7-Oxohept-5-enoic acid. researchgate.net

While much of the research has focused on HOHA and its highly reactive lactone form, the co-generation of this compound suggests its own potential role in the biological sequelae of lipid peroxidation. researchgate.netacs.org The study of such compounds provides valuable insights into the mechanisms of oxidative stress and its downstream consequences.

Overview of Research Significance in Chemical Biology and Biological Systems

The significance of oxo-fatty acids like this compound in chemical biology and biological systems lies in their reactivity and ability to interact with biomolecules, thereby modulating cellular functions. The presence of both a ketone and a carboxylic acid, along with a carbon-carbon double bond, makes these molecules hubs of chemical reactivity. ontosight.ai

A prime example of the biological impact of a closely related compound is seen with 4-hydroxy-7-oxohept-5-enoic acid (HOHA). HOHA and its lactone are precursors to 2-(ω-carboxyethyl)pyrrole (CEP) derivatives, which are formed by the reaction of HOHA with primary amino groups in proteins and ethanolamine (B43304) phospholipids (B1166683). acs.org These CEPs have been implicated in the pathogenesis of age-related macular degeneration (AMD) and cancer, highlighting the profound biological consequences of lipid-derived oxo-acids. acs.orgnp-mrd.org

Given that this compound is generated alongside HOHA, it is plausible that it participates in similar or distinct biological pathways. researchgate.net Its structural similarity suggests it could also form adducts with proteins and other biomolecules, potentially altering their function and contributing to cellular signaling or dysfunction. However, it is important to note that research specifically detailing the biological activities of this compound is less extensive than that for its hydroxylated counterpart, HOHA.

The synthesis of various derivatives of this compound for use in pharmaceutical research underscores its importance as a chemical building block. ontosight.aifluorochem.co.ukgoogle.com These synthetic efforts are crucial for creating molecular probes to investigate biological pathways and for developing potential therapeutic agents.

While direct research on this compound is still emerging, the well-documented significance of the broader class of oxo-fatty acids in both plant and animal biology points to a promising area for future investigation. smolecule.com In plants, for instance, fatty acid derivatives are key signaling molecules in defense and development. smolecule.com

Interactive Data Tables

Below are tables summarizing key information. Due to the limited specific data for this compound, information on the closely related and more extensively studied 4-hydroxy-7-oxohept-5-enoic acid (HOHA) is included for context and comparison.

Table 1: Chemical Properties of this compound and a Related Compound

| Property | This compound | 4-hydroxy-7-oxohept-5-enoic acid (HOHA) |

| Molecular Formula | C7H10O3 | C7H10O4 |

| IUPAC Name | This compound | 4-hydroxy-7-oxohept-5-enoic acid |

| Key Functional Groups | Carboxylic acid, Ketone, Alkene | Carboxylic acid, Ketone, Alkene, Hydroxyl |

| Precursor | Docosahexaenoic acid (DHA) | Docosahexaenoic acid (DHA) |

Table 2: Research Findings on this compound and Related Compounds

| Research Area | Finding | Compound(s) of Focus | Citation |

| Formation | Generated from oxidative fragmentation of DHA-containing phospholipids. | This compound (as KOHA), 4-hydroxy-7-oxohept-5-enoic acid (HOHA) | researchgate.net |

| Biological Precursor | HOHA is a precursor to 2-(ω-carboxyethyl)pyrrole (CEP) derivatives. | 4-hydroxy-7-oxohept-5-enoic acid (HOHA) | acs.org |

| Pathological Relevance | CEPs are implicated in age-related macular degeneration (AMD) and cancer. | 2-(ω-carboxyethyl)pyrrole (CEP) | acs.orgnp-mrd.org |

| Chemical Synthesis | Derivatives are synthesized for pharmaceutical research. | This compound derivatives | ontosight.aifluorochem.co.ukgoogle.com |

Structure

3D Structure

Properties

CAS No. |

922508-90-5 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

7-oxohept-5-enoic acid |

InChI |

InChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10/h2,4,6H,1,3,5H2,(H,9,10) |

InChI Key |

LIROXTOUHYXFHP-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CC=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Biosynthetic Pathways of 7 Oxohept 5 Enoic Acid and Analogs

Chemical Synthesis Methodologies

The chemical synthesis of 7-oxohept-5-enoic acid and its derivatives can be approached through several strategic routes, including building the molecule from simpler precursors (de novo synthesis) or by modifying existing, stable molecules.

De Novo Organic Synthesis Approaches

De novo synthesis offers the flexibility to construct the precise carbon skeleton and incorporate desired functional groups. Various methods have been developed to achieve this, each with its own advantages.

Classical organic reactions remain a cornerstone for the synthesis of molecules like this compound. Two of the most prominent methods are the Wittig reaction and the Aldol condensation.

The Wittig reaction is a widely used method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.orgmasterorganicchemistry.comwikipedia.org For the synthesis of an ester of this compound, a suitable starting material would be a precursor containing a ketone or aldehyde at one end and an ester at the other. For instance, methyl 5-oxopentanoate (B1240814) can be reacted with a phosphorane to yield methyl (E)-7-oxohept-5-enoate. oatext.com The reaction generally proceeds by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane ring, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. libretexts.orgdalalinstitute.com The stereochemistry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions. wikipedia.org

The Aldol condensation is another fundamental carbon-carbon bond-forming reaction that can be employed to construct the α,β-unsaturated ketone moiety of this compound. libretexts.orgwikipedia.org This reaction involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. libretexts.org A variation known as the Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone. libretexts.org To synthesize a precursor to this compound, one could envision the condensation of a suitable aldehyde with a ketone that possesses an ester group. The reaction is typically catalyzed by a base or an acid. libretexts.org

| Reaction Type | Starting Materials Example | Product Example | Key Features |

| Wittig Reaction | Methyl 5-oxopentanoate, (Triphenylphosphoranylidene)acetaldehyde | Methyl (E)-7-oxohept-5-enoate | Forms a C=C bond from a carbonyl group. Stereoselectivity can be influenced. |

| Aldol Condensation | Aldehyde, Ketone with ester functionality | α,β-Unsaturated keto-ester | Forms a new C-C bond and a C=C bond conjugated to a carbonyl. |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient approach to complex molecules. tandfonline.comrug.nl While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied. For instance, ketoacids are known to be valuable substrates in MCRs for the synthesis of various heterocyclic and acyclic compounds. whiterose.ac.ukzenodo.orgfigshare.com An MCR approach could potentially assemble the this compound scaffold in a convergent and atom-economical manner.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. univpancasila.ac.idscielo.org.mx The application of microwave irradiation to reactions like the Claisen-Schmidt condensation and Knoevenagel condensation has been shown to be highly effective for the synthesis of α,β-unsaturated compounds. oatext.comnih.gov For example, the condensation of aromatic aldehydes with acetone (B3395972) to form benzalacetones proceeds rapidly and in high yields under microwave irradiation. nih.gov This technology could be applied to the synthesis of this compound precursors, significantly reducing reaction times compared to conventional heating methods. oatext.com

| Microwave-Assisted Reaction | Reactants Example | Key Advantage |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Acetone | Rapid reaction times, high yields, often solvent-free. |

| Knoevenagel Condensation | Aromatic aldehyde, Cyanoacetamide | Efficient, environmentally friendly, high yields. oatext.com |

Complex molecules can be constructed through sequential, or one-pot, reactions where multiple transformations are carried out in the same reaction vessel. This approach avoids the need for purification of intermediates, saving time and resources. rsc.orgnih.gov For the synthesis of functionalized alkenes, a hydroboration-coupling sequence can be employed. sigmaaldrich.com This involves the hydroboration of an alkene to form an organoborane, which is then used in a cross-coupling reaction. Another powerful strategy is the use of sequential radical addition and cyclization reactions to build complex molecular frameworks. mdpi.com Ruthenium-catalyzed silylative coupling followed by other transformations is another example of a sequential process to create stereodefined functionalized alkenes. rsc.org

Derivatization from Stable Precursors for Reactive Forms

An alternative synthetic strategy involves the synthesis of a stable precursor which can then be converted to the desired reactive compound when needed. A prominent example in a related system is the synthesis and use of 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone. nih.govnih.govnih.gov This stable lactone is a precursor to the more reactive open-chain form.

One reported synthesis of a related structure, ethyl (E)-4-hydroxy-7-oxohept-5-enoate, starts from ethyl-(3-(2-furyl)propanoate). nih.gov The furan (B31954) ring is oxidatively opened using N-bromosuccinimide to yield a keto aldehyde. The aldehyde is then selectively protected as a dimethoxy acetal (B89532). Subsequent reduction of the ketone and deprotection of the acetal yields the final product. nih.gov This strategy highlights the use of a stable heterocyclic precursor to generate the desired acyclic, reactive molecule.

| Precursor Type | Conversion Method | Product | Significance |

| Furan derivative | Oxidative ring opening | Keto aldehyde | Access to the linear carbon chain with desired functionalities. nih.gov |

| Lactone | Hydrolysis | Hydroxy acid | Controlled release of the reactive form from a stable precursor. nih.govnih.gov |

Biosynthetic Pathways of this compound and Analogs

In biological systems, this compound analogs are not typically synthesized de novo but are rather the products of lipid peroxidation. nih.govresearchgate.net Specifically, the hydroxylated analog, 4-hydroxy-7-oxo-5-heptenoic acid (HOHA), is generated from the oxidative cleavage of docosahexaenoic acid (DHA), a polyunsaturated fatty acid abundant in cell membranes. nih.govfrontiersin.orgmdpi.com

This process is initiated by reactive oxygen species (ROS) which can be generated through both enzymatic and non-enzymatic pathways. nih.govnih.gov Enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450s (CYP) can initiate lipid oxidation. nih.govfrontiersin.org The oxidative cleavage of the DHA backbone results in the formation of truncated lipid fragments, including HOHA, which can exist as esters within phospholipids (B1166683). nih.govresearchgate.net The release of these fragments, such as HOHA lactone, can occur through subsequent reactions. nih.gov

Biosynthetic Origins and Enzymatic Pathways

The formation of this compound and its related structures is primarily rooted in biological processes, particularly through the metabolic activities of certain microorganisms and the oxidative degradation of essential fatty acids in mammals. These pathways underscore the compound's significance as a metabolic byproduct.

Certain microorganisms, particularly from the genus Streptomyces, have been identified as producers of compounds structurally analogous to this compound. An endophytic actinobacterium, Streptomyces griseus subsp., isolated from the mangrove plant Kandelia candel, was found to produce several new p-aminoacetophenonic acids, including 7-(4-aminophenyl)-2,4-dimethyl-7-oxo-hept-5-enoic acid. researchgate.netacs.org The structures of these novel compounds were determined through comprehensive spectroscopic analysis, primarily using NMR and MS techniques. acs.org Similarly, a different Streptomyces sp. was reported to produce (Z)-5-oxoundec-7-enoic acid, another analog with a modified carbon chain. mdpi.com These findings highlight the capability of endophytic microorganisms to synthesize complex and bioactive metabolites with a heptenoic acid backbone.

Table 1: Analogs of this compound Produced by Microorganisms

| Producing Microorganism | Compound Name | Source of Isolation |

| Streptomyces griseus subsp. | 7-(4-aminophenyl)-2,4-dimethyl-7-oxo-hept-5-enoic acid | Endophyte of the mangrove plant Kandelia candel researchgate.netacs.org |

| Streptomyces sp. | (Z)-5-oxoundec-7-enoic acid | Not specified mdpi.com |

A primary endogenous route to the formation of this compound derivatives is the oxidative cleavage of polyunsaturated fatty acids (PUFAs). mdpi.comrsc.org This process involves the scission of carbon-carbon double bonds within the fatty acid chain, leading to the generation of various smaller, often bifunctional, molecules. mdpi.com This non-enzymatic pathway is particularly relevant for highly unsaturated fatty acids, which are susceptible to oxidation.

Docosahexaenoate (DHA), an omega-3 fatty acid abundant in neural tissues and the retina, is a key precursor for derivatives of this compound. dntb.gov.uanih.gov The oxidative fragmentation of DHA can lead to the formation of 4-hydroxy-7-oxohept-5-enoic acid (HOHA), a γ-hydroxy-α,β-unsaturated aldehyde. nih.govresearchgate.net This reaction is a specific consequence of the oxidative cleavage of the DHA molecule. researchgate.net Free radical-induced oxidation is a key mechanism driving this cleavage, generating a variety of reactive aldehydes. nih.govresearchgate.net The process is particularly noted in retinal pigmented epithelial (RPE) cells, where the high concentration of DHA makes them susceptible to such oxidative damage. nih.govnih.gov

In biological membranes, DHA is commonly esterified into phospholipids. nih.gov The oxidative cleavage often targets these DHA-containing phospholipids. For instance, the oxidative fragmentation of 2-docosahexaenoyl-1-palmityl-sn-glycerophosphocholine results in the formation of the 4-hydroxy-7-oxohept-5-enoic acid ester of 2-lyso-phosphatidylcholine (HOHA-PC). nih.govnih.govresearchgate.netresearchgate.net This phospholipid-bound aldehyde is a primary product of the oxidative damage. nih.gov Subsequently, HOHA-PC can undergo a spontaneous, non-enzymatic intramolecular transesterification/deacylation to release a membrane-permeable HOHA lactone. nih.govresearchgate.netnih.govnih.gov This lactone is a biologically active molecule that can diffuse from its site of generation and interact with other cellular components. nih.gov

Table 2: Key Molecules in the Biosynthesis of HOHA from DHA Phospholipids

| Precursor/Intermediate | Description | Key Research Finding |

| Docosahexaenoate (DHA) | A 22-carbon omega-3 polyunsaturated fatty acid. dntb.gov.ua | A major precursor whose oxidative cleavage yields HOHA. nih.govresearchgate.net |

| DHA-containing Phospholipids | DHA esterified into phospholipid backbones, e.g., phosphatidylcholine (PC). nih.gov | Primary targets of free radical-induced oxidative cleavage in membranes. nih.govresearchgate.net |

| HOHA-PC | 4-hydroxy-7-oxohept-5-enoic acid ester of 2-lyso-phosphatidylcholine. nih.gov | A primary product generated from the oxidative cleavage of DHA-PC. nih.gov |

| HOHA lactone | 4-hydroxy-7-oxo-5-heptenoic acid lactone. researchgate.net | Released from HOHA-PC via spontaneous transesterification; a diffusible, reactive molecule. nih.govnih.govnih.gov |

Metabolomic studies provide a powerful approach to detect and quantify the endogenous formation of lipid-derived metabolites, including derivatives of this compound. In retinal pigmented epithelial (RPE) cells, the metabolism of HOHA lactone has been traced using liquid chromatography-mass spectrometry (LC-MS). researchgate.net These studies revealed that RPE cells metabolize the HOHA lactone by forming a Michael adduct with glutathione (B108866) (GSH). researchgate.netnih.gov This HOHA lactone-GSH adduct is a prominent metabolite found both within the cells and in the extracellular medium shortly after exposure to the lactone. researchgate.net Further investigations using a cell model of light-induced oxidative damage in DHA-supplemented ARPE-19 cells also demonstrated the generation of HOHA lactone-GSH adducts, which was accompanied by a depletion of intracellular GSH. nih.gov These findings from metabolomic profiling confirm the endogenous formation of HOHA derivatives and provide insight into their subsequent metabolic fate.

Chemical Reactivity and Derivatization Research of 7 Oxohept 5 Enoic Acid Structures

Intramolecular Cyclization and Lactone Formation Studies

A prominent feature of the reactivity of 4-hydroxy-7-oxohept-5-enoic acid (the hydrated form of 7-oxohept-5-enoic acid) is its propensity to undergo intramolecular cyclization to form a stable lactone. researchgate.netohiolink.edu This process is particularly relevant in biological systems where this compound is often found esterified to phospholipids (B1166683), such as in the form of 1-palmityl-2-(4-hydroxy-7-oxo-5-heptenoyl)-sn-glycero-3-phosphatidylcholine (HOHA-PC).

HOHA-PC can spontaneously release a membrane-permeant HOHA lactone. researchgate.netresearchgate.net This intramolecular transesterification is a facile process and is considered a key step in the biological activity of HOHA-PC. The formation of the lactone is significant as it creates a more stable and diffusible molecule that can readily interact with various cellular components. ohiolink.edu

The decomposition of the 4-hydroxy-7-oxohept-5-enoic acid ester of 2-lyso-phosphatidylcholine (HOHA-PC) to its lactone form has been studied, revealing its relative instability under neutral conditions. This rapid cyclization underscores the transient nature of the open-chain form in aqueous environments.

Intermolecular Reaction Profiles

The functional groups of this compound provide multiple sites for intermolecular reactions, enabling the synthesis of a diverse range of derivatives.

Esterification Reactions with Alcohols and Lipids

The carboxylic acid moiety of this compound can undergo esterification with various alcohols. A significant body of research has focused on its esterification with lipids, particularly with 2-lysophosphatidylcholine (B1209052) to form HOHA-PC. nih.govnih.gov This reaction is of considerable biological interest as HOHA-PC is a product of the oxidative cleavage of docosahexaenoate (DHA)-containing phospholipids. researchgate.net

The synthesis of various esters of this compound and its derivatives has been reported, including ethyl and methyl esters. nih.gov For instance, the synthesis of ethyl (E)-4-hydroxy-7-oxohept-5-enoate has been described as a model system to study the reactivity of the γ-hydroxyalkenal functional array. nih.gov The esterification can be achieved using standard acid-catalyzed methods, such as the Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

The table below summarizes some of the reported esterification products of this compound and its derivatives.

| Alcohol/Lipid Reactant | Ester Product Name | Significance/Context of Research |

| 2-lysophosphatidylcholine | 1-palmityl-2-(4-hydroxy-7-oxo-5-heptenoyl)-sn-glycero-3-phosphatidylcholine (HOHA-PC) | Biologically relevant product of lipid peroxidation. researchgate.netnih.govnih.gov |

| Ethanol | Ethyl (E)-4-hydroxy-7-oxohept-5-enoate | Model compound for reactivity studies. nih.gov |

| Methanol | Methyl (E)-5-hydroxy-8-oxooct-6-enoate (related structure) | Synthetic intermediate. nih.gov |

Oxidation and Reduction Transformations of Functional Groups

The aldehyde and ketone functionalities of this compound are amenable to a range of oxidation and reduction reactions. The aldehyde group is susceptible to oxidation to a carboxylic acid, a common decomposition pathway for γ-hydroxyalkenals. nih.gov

Conversely, the carbonyl groups can be selectively reduced. For example, the synthesis of (E)-ethyl-4-hydroxy-7-oxohept-5-enoate involves the selective reduction of a ketone precursor. nih.gov This demonstrates that the ketone can be transformed into a secondary alcohol, offering a route to further derivatization. Furthermore, the reduction of the Michael adduct of HOHA-lactone with glutathione (B108866) (GSH) to an alcohol, 4,7-dihydroxyhept-5-enoic acid (DHHA)-lactone GSH, has been observed in cellular metabolism. ohiolink.edu

The following table outlines key oxidation and reduction transformations of this compound and its derivatives.

| Functional Group | Transformation | Reagent/Condition | Product |

| Aldehyde | Oxidation | - | Carboxylic acid |

| Ketone | Reduction | Not specified in detail | Secondary alcohol |

| Aldehyde (in GSH adduct) | Reduction | Cellular enzymes | Alcohol (DHHA-lactone GSH) ohiolink.edu |

Condensation Reactions and Nucleophilic Additions

The electrophilic nature of the α,β-unsaturated aldehyde system in this compound makes it a target for nucleophilic attack. One of the most significant reactions of this type is the Michael addition of nucleophiles to the β-carbon of the conjugated system.

A well-documented example is the reaction with the thiol group of glutathione (GSH) to form a Michael adduct. nih.gov This reaction is a key detoxification pathway in cells. ohiolink.edu

Furthermore, the aldehyde can participate in condensation reactions, particularly with primary amines. The reaction with the ε-amino group of lysine (B10760008) residues in proteins is of paramount biological importance and is discussed in more detail in the following section.

Reactivity with Biological Macromolecules

The reactivity of this compound and its lactone form extends to biological macromolecules, most notably proteins.

Adduction to Protein Lysine Residues

A crucial aspect of the chemical biology of this compound is its ability to covalently modify proteins through the formation of adducts with lysine residues. Specifically, the HOHA lactone reacts with the primary ε-amino group of lysine to form stable 2-(ω-carboxyethyl)pyrrole (CEP) derivatives. researchgate.netresearchgate.net

This reaction proceeds via a series of steps believed to involve initial nucleophilic attack of the lysine amine on the lactone, followed by cyclization and dehydration to form the pyrrole (B145914) ring. The formation of CEPs is not only a significant chemical transformation but also has profound biological implications, as CEP-modified proteins are associated with various physiological and pathological processes. ohiolink.edu The reaction is considered a key mechanism by which lipid-derived reactive species can alter protein structure and function. cas.cz

The table below lists the key molecules involved in the adduction of this compound to lysine.

| Reactant | Adduct | Significance |

| 4-Hydroxy-7-oxo-5-heptenoic acid lactone (HOHA lactone) | 2-(ω-Carboxyethyl)pyrrole (CEP)-lysine adduct | Covalent modification of proteins, implicated in various biological processes. researchgate.netresearchgate.netcas.cz |

| Protein with accessible lysine residues | CEP-modified protein | Altered protein structure and function. cas.cz |

Covalent Modification of Ethanolamine (B43304) Phospholipids

Research has demonstrated that this compound and its derivatives are reactive species capable of covalently modifying biological molecules, including ethanolamine phospholipids (EPs). EPs constitute a significant portion of mammalian phospholipids, accounting for about 25% in total and are particularly abundant in the brain, where they make up 45% of the phospholipids. nih.gov The modification primarily occurs through the reaction of a derivative, 4-hydroxy-7-oxohept-5-enoic acid (HOHA), with the primary amino group of the ethanolamine headgroup. escholarship.orgescholarship.org

The process often begins with the oxidative fragmentation of docosahexaenoate (DHA)-containing phospholipids, which generates esters of HOHA, such as HOHA-phosphatidylcholine (HOHA-PC). researchgate.netacs.org These HOHA-PC molecules are unstable and can spontaneously release a membrane-permeable HOHA-lactone. nih.govresearchgate.net This lactone is a key reactive intermediate that readily modifies the primary amino groups of EPs to produce 2-(ω-carboxyethyl)pyrrole (CEP) derivatives. researchgate.netnih.gov This covalent adduction has been observed in vitro with human red blood cell ghosts, where incubation with HOHA-lactone led to the formation of CEP derivatives of membrane EPs. researchgate.net

The formation of these adducts, known as CEP-ethanolamine phospholipids (CEP-EPs), is significant as they are biologically active molecules. nih.gov Studies have shown that CEP-EPs are present in human blood and exhibit proangiogenic activity, which is dependent on Toll-like receptor 2 (TLR2) signaling, similar to CEP-modified proteins. nih.gov

Formation of Carboxyalkylpyrrole (CEP) Adducts

The formation of 2-(ω-carboxyethyl)pyrrole (CEP) adducts is a hallmark of the reactivity of this compound derivatives. CEPs are stable end-products of lipid oxidation that form when HOHA, a product of docosahexaenoic acid (DHA) oxidation, reacts with primary amino groups on biomolecules. ahajournals.orgaging-us.com These modifications have been detected on both proteins and ethanolamine phospholipids. researchgate.netacs.org

The primary mechanism involves the reaction of HOHA with the ε-amino group of lysine residues in proteins or the amino group of ethanolamine phospholipids. escholarship.orgresearchgate.net A crucial intermediate in this process is the HOHA-lactone, which is released from oxidatively truncated phospholipids like HOHA-PC. researchgate.netresearchgate.net This lactone can then react in vitro with molecules like Ac-Gly-Lys-OMe or human serum albumin to form CEP derivatives. researchgate.net

The generation of CEP adducts is not merely a chemical curiosity but has significant biological implications. These adducts have been identified immunologically in human tissues, including tumors, the retina, and blood. researchgate.netacs.org The presence of CEPs is considered a marker of substantial oxidative stress and has been linked to several inflammation- and age-related human pathologies. ahajournals.org For instance, CEP-modified proteins and lipids are found in the retina of patients with age-related macular degeneration (AMD), in healing wounds, vascularized tumors, and atherosclerotic lesions. escholarship.orgahajournals.org

Table 1: Research Findings on CEP Adduct Formation

| Finding | Reactants | Product | Biological Context | Reference |

|---|---|---|---|---|

| HOHA-lactone modifies primary amino groups | HOHA-lactone, Proteins, Ethanolamine Phospholipids | 2-(ω-carboxyethyl)pyrrole (CEP) derivatives | In vitro models, Human Tumors, Retina, Blood | researchgate.net |

| HOHA reacts with protein ε-amino groups | 4-hydroxy-7-oxohept-5-enoic acid (HOHA), Protein Lysyl Residues | CEP-modified proteins | AMD, Wound Healing, Vascularized Tumors | escholarship.org |

| HOHA-lactone reacts with model peptides | HOHA-lactone, Ac-Gly-Lys-OMe, Human Serum Albumin | CEP derivatives | In vitro chemical synthesis | researchgate.net |

Conjugation with Glutathione (GSH)

In addition to forming pyrrole adducts, the reactive HOHA-lactone derived from this compound precursors is also metabolized within cells through conjugation with glutathione (GSH). researchgate.net This process is a significant pathway for the detoxification and metabolism of this reactive aldehyde.

When HOHA-lactone diffuses into cells, such as retinal pigmented epithelial (RPE) cells, it is subject to enzymatic conjugation with GSH. researchgate.net This reaction, catalyzed by glutathione S-transferase, results in the formation of a Michael adduct. nih.gov The formation of the HOHA-lactone-GSH adduct is rapid, being detected within seconds of cellular exposure to the lactone. researchgate.net This conjugate has been identified as the most prominent metabolite in both the extracellular medium and cell lysates of RPE cells treated with HOHA-lactone. researchgate.net

A significant consequence of this conjugation is the depletion of the intracellular pool of GSH. researchgate.netnih.gov Since GSH is a critical component of the cell's antioxidant defense system, its depletion can lead to impaired neutralization of reactive oxygen species (ROS) and, consequently, a state of oxidative stress. researchgate.netnih.gov This creates a vicious cycle where oxidative stress leads to the formation of HOHA-lactone, which then depletes GSH, further exacerbating oxidative stress. nih.gov The HOHA-lactone-GSH adduct can be further metabolized, for instance by reduction to an alcohol, to form 4,7-dihydroxyhept-5-enoic acid (DHHA)-lactone GSH, which is then transported out of the cell. ohiolink.edu

Table 2: HOHA-lactone and Glutathione (GSH) Interaction

| Process | Reactants | Key Enzyme | Product | Cellular Consequence | Reference |

|---|---|---|---|---|---|

| Michael Adduction | HOHA-lactone, Glutathione (GSH) | Glutathione S-transferase | HOHA-lactone-GSH adduct | Depletion of intracellular GSH | researchgate.netnih.gov |

| Metabolite Formation | HOHA-lactone | Cellular enzymes | HOHA-lactone-GSH adduct | Detoxification of HOHA-lactone | researchgate.net |

Research on DNA Adduction via Related Analogs

While direct evidence for the adduction of this compound with DNA is limited in the reviewed literature, research on functionally similar lipid-derived aldehydes provides strong analogous evidence for potential genotoxicity. The peroxidation of polyunsaturated lipids is known to generate a variety of reactive carbonyl-containing compounds that have DNA-damaging potential. researchgate.net

A relevant analog is 13-oxo-9,10-epoxytridecenoic acid (OETA), a phospholipid epoxyalkenal. researchgate.net Research guided by analogy with other reactive aldehydes predicted that OETA could be mutagenic. researchgate.net Studies confirmed that a phosphatidylcholine ester of OETA (OETA-PC), when synthesized, reacts with deoxyadenosine (B7792050) (dAdo) and deoxyguanosine (dGuo), the building blocks of DNA. researchgate.net Furthermore, OETA-PC was shown to form mutagenic etheno adducts with DNA itself. researchgate.net

This reactivity is functionally similar to that of 4,5-epoxy-2(E)-decenal (4,5-EDE), another lipid peroxidation product known to form mutagenic etheno derivatives with DNA bases. researchgate.net The amount of a related oxidatively truncated phospholipid, the 4-hydroxy-7-oxohept-5-enoic acid PC ester, has been quantified in rat retina, indicating that these precursors are present in biologically relevant locations. researchgate.net Although the direct reaction of this compound or its immediate derivatives with DNA has not been the primary focus of the sourced studies, the established reactivity of analogous lipid-derived epoxyalkenals suggests a potential for DNA adduction, warranting further investigation.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-hydroxy-7-oxohept-5-enoic acid | HOHA |

| 4-hydroxy-7-oxohept-5-enoic acid lactone | HOHA-lactone |

| 2-(ω-carboxyethyl)pyrrole | CEP |

| Glutathione | GSH |

| Deoxyadenosine | dAdo |

| Deoxyguanosine | dGuo |

| Docosahexaenoic acid | DHA |

| Ethanolamine phospholipid | EP |

| HOHA-phosphatidylcholine | HOHA-PC |

| Toll-like receptor 2 | TLR2 |

| Ac-Gly-Lys-OMe | - |

| 4,7-dihydroxyhept-5-enoic acid-lactone GSH | DHHA-lactone GSH |

| 13-oxo-9,10-epoxytridecenoic acid | OETA |

| OETA-phosphatidylcholine | OETA-PC |

Molecular Mechanisms and Cellular Biology of 7 Oxohept 5 Enoic Acid Activity

Modulation of Cellular Signaling Pathways

7-Oxohept-5-enoic acid, particularly in its lactone form (4-hydroxy-7-oxo-5-heptenoic acid lactone or HOHA-lactone), is a reactive lipid peroxidation product derived from the oxidative cleavage of docosahexaenoic acid (DHA). researchgate.netnih.govnih.gov This compound and its derivatives are biologically active molecules that can significantly modulate various cellular signaling pathways, influencing processes from cell survival and death to the formation of new blood vessels.

Induction of Apoptotic Mechanisms

HOHA-lactone has been identified as a cytotoxic agent that can trigger programmed cell death, or apoptosis, in certain cell types, particularly retinal pigment epithelial (RPE) cells. nih.govnih.gov This pro-apoptotic activity is a key aspect of its cellular function and is primarily mediated through the intrinsic apoptotic pathway.

Research has demonstrated that HOHA-lactone is a potent inducer of the intrinsic pathway of apoptosis. nih.govnih.gov This pathway is initiated from within the cell, often in response to cellular stress, such as the presence of reactive oxygen species (ROS) which HOHA-lactone itself can help generate. nih.gov A key event in this pathway is the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis. Studies have shown that HOHA-lactone treatment leads to the upregulation of caspase-3 in RPE cells, confirming its role in activating this cell death cascade. nih.gov This activation suggests that therapeutic strategies aimed at inhibiting HOHA-lactone-induced apoptosis could be beneficial in preventing the loss of RPE cells in certain pathological conditions. nih.gov

| Key Finding | Cell Type | Effect of HOHA-lactone | Reference |

| Induction of Apoptosis | Retinal Pigment Epithelial (RPE) cells | Cytotoxic, induces apoptotic cell death | nih.govnih.gov |

| Pathway Activation | ARPE-19 and primary human RPE cells | Activates the intrinsic apoptotic pathway | researchgate.netnih.govnih.gov |

| Caspase Upregulation | RPE cells | Potent inducer of caspase-3 upregulation | nih.gov |

The intrinsic apoptotic pathway is intricately linked to mitochondrial function. HOHA-lactone has been shown to directly induce mitochondrial dysfunction. nih.gov This includes a decrease in the mitochondrial membrane potential, a critical factor for maintaining mitochondrial integrity and function. nih.gov The disruption of the membrane potential is often a point of no return in the apoptotic process.

| Parameter | Effect of HOHA-lactone | Cell Type | Reference |

| Mitochondrial Function | Induces dysfunction | Retinal Pigment Epithelial (RPE) cells | nih.gov |

| ATP Levels | Decreased | RPE cells | nih.gov |

| Mitochondrial Membrane Potential | Decreased | RPE cells | nih.gov |

| Mitochondrial Complex Activity | Decreased enzymatic activity | RPE cells | nih.gov |

| Oxidative Stress | Induces ROS production, depletes GSH | ARPE-19 cells | researchgate.netnih.govnih.gov |

Regulation of Angiogenesis and Vascular Processes

Angiogenesis, the formation of new blood vessels, is a complex process that HOHA-lactone and its derivatives can influence through multiple molecular pathways. nih.gov It can act through both Vascular Endothelial Growth Factor (VEGF)-dependent and independent mechanisms.

HOHA-lactone can stimulate vascular growth through a VEGF-dependent pathway. researchgate.net Studies using cultured human RPE cells (ARPE-19) have shown that low, submicromolar concentrations (0.1-1 μM) of HOHA-lactone induce the secretion of VEGF. researchgate.netnih.gov This effect is correlated with an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (B108866) (GSH). nih.gov In vitro experiments, such as wound healing and tube formation assays, have provided evidence that the VEGF released from HOHA-lactone-treated ARPE-19 cells promotes angiogenesis in human umbilical vein endothelial cells (HUVECs). researchgate.net

| HOHA-lactone Concentration | Effect on ARPE-19 Cells | Resulting Angiogenic Effect | Reference |

| Low (0.1-1 μM) | Induces VEGF secretion | Promotes angiogenesis in HUVECs | researchgate.netnih.gov |

| Low | Correlates with increased ROS and decreased GSH | VEGF-dependent stimulation of vascular growth | researchgate.netnih.gov |

In addition to the VEGF-dependent pathway, HOHA-lactone contributes to angiogenesis through a distinct mechanism involving Toll-like Receptor 2 (TLR2). HOHA-lactone serves as a precursor for the formation of 2-(ω-carboxyethyl)pyrrole (CEP) derivatives, which are created when HOHA-lactone reacts with primary amino groups in proteins and ethanolamine (B43304) phospholipids (B1166683). researchgate.netnih.gov

These CEPs, also referred to as carboxy-alkyl-pyrroles (CAPs), function as endogenous ligands that are recognized by TLR2 on endothelial cells, but not TLR4. researchgate.netaging-us.com The activation of TLR2 by CEPs triggers a pro-angiogenic response that is independent of VEGF and its receptor. researchgate.netnih.govplos.org This signaling cascade involves the adaptor protein MyD88 and leads to the stimulation of Rac1, a small GTPase that plays a role in cell migration. researchgate.net This TLR2-dependent pathway has been shown to be important in processes like wound healing and tissue revascularization. researchgate.net However, it is worth noting that some studies have reported a lack of TLR2 activation by synthetically generated CEP adducts, suggesting the complexity of this signaling pathway. plos.org

| Molecule | Receptor | Signaling Pathway | Outcome | Reference |

| 2-(ω-carboxyethyl)pyrrole (CEP) | Toll-like Receptor 2 (TLR2) | MyD88-dependent | Angiogenesis (VEGF-independent) | researchgate.netnih.gov |

| Carboxy-alkyl-pyrroles (CAPs) | TLR1/2 heterodimer | Stimulates endothelial cells | Angiogenesis | aging-us.comsemanticscholar.org |

Influence on Cellular Oxidative Stress Responses

This compound, often acting as its more stable lactone derivative, 4-hydroxy-7-oxohept-5-enoic acid (HOHA) lactone, plays a dual role in cellular oxidative stress. It acts as both an initiator of stress and an activator of defensive antioxidant pathways. researchgate.netnih.gov

Exposure of cells, such as retinal pigment epithelial (RPE) cells, to HOHA lactone leads to the depletion of intracellular glutathione (GSH), a primary antioxidant. researchgate.netnih.govnih.gov This depletion impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. nih.gov Studies have confirmed that HOHA lactone fosters the production of ROS, creating a cycle where oxidative stress can lead to the generation of more HOHA lactone from the oxidative cleavage of DHA. nih.govexlibrisgroup.com

In response to this induced oxidative stress, cells activate protective mechanisms. A key response is the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a critical transcription factor that regulates the expression of antioxidant proteins. researchgate.netnih.gov Activation of Nrf2 by HOHA lactone leads to the increased expression of several Nrf2-responsive genes. nih.gov This transcriptional response is a fundamental cellular defense against oxidative insults. entokey.com

Table 1: Cellular Responses to this compound-Induced Oxidative Stress

| Cellular Effect | Mediating Factor/Pathway | Outcome | Reference |

|---|---|---|---|

| Glutathione Depletion | Conjugation with GSH | Increased Oxidative Stress | researchgate.netnih.govnih.gov |

| ROS Production | Vicious cycle of lipid peroxidation | Increased Oxidative Stress | nih.gov |

| Antioxidant Gene Upregulation | Nrf2 Transcription Factor | Cellular Protection | researchgate.netnih.gov |

Research has shown that this compound can induce apoptosis (programmed cell death) through the activation of the intrinsic pathway, highlighting its cytotoxic potential under conditions of significant oxidative stress. nih.govexlibrisgroup.com

Impact on Protein Function and Stability

A significant aspect of this compound's cellular activity is its ability to covalently modify proteins, thereby altering their structure and function. The compound, as HOHA, is an electrophilic species that readily reacts with nucleophilic primary amino groups found in proteins, such as the ε-amino group of lysine (B10760008) residues. nih.govsemanticscholar.org

This reaction results in the formation of stable, covalent adducts known as 2-(ω-carboxyethyl)pyrrole (CEP) derivatives. researchgate.netnih.govacs.org The formation of CEP adducts represents a post-translational modification that can have significant biological consequences. semanticscholar.org These stable modifications can alter the protein's conformation, stability, and enzymatic activity. The accumulation of these CEP-protein adducts has been identified as a molecular signature of oxidative stress and is implicated in the pathology of various diseases. aging-us.comnih.gov For instance, CEP-modified proteins have been reported to be pro-angiogenic, contributing to pathological processes. semanticscholar.orgacs.org

Cellular Metabolism and Detoxification Pathways

Cells possess specific metabolic pathways to manage and detoxify reactive aldehydes like this compound. These pathways primarily involve enzymatic conjugation to facilitate elimination.

The principal pathway for the cellular metabolism of HOHA lactone is enzymatic conjugation with glutathione (GSH). researchgate.netnih.gov This reaction is a Michael adduction, a process catalyzed by glutathione S-transferase (GST) enzymes. nih.goventokey.com This conjugation reaction is a critical detoxification step, converting the reactive α,β-unsaturated aldehyde into a more water-soluble and less toxic GSH adduct. researchgate.net

In addition to GSH conjugation, this compound also forms adducts with other biological molecules. As previously mentioned, it reacts with the primary amino groups of proteins and also with ethanolamine phospholipids to form CEP derivatives. researchgate.netnih.govacs.org

Table 2: Adducts and Conjugates of this compound

| Reactant | Adduct/Conjugate Formed | Biological Significance | Reference |

|---|---|---|---|

| Glutathione (GSH) | GSH-Michael Adduct | Detoxification, Depletion of cellular GSH | researchgate.netnih.gov |

| Protein (Lysine residues) | 2-(ω-carboxyethyl)pyrrole (CEP) | Altered protein function, Biomarker of oxidative stress | nih.govsemanticscholar.orgacs.org |

Following enzymatic conjugation, the resulting metabolites are typically prepared for removal from the cell. Research using liquid chromatography-mass spectrometry (LC-MS) has identified the GSH-Michael adduct of HOHA lactone as the most prominent metabolite in both cell lysates and the extracellular medium after exposure. researchgate.net The appearance of this conjugate in the extracellular environment indicates that it is actively secreted from the cells as part of the detoxification process. researchgate.net

Analytical Methodologies for 7 Oxohept 5 Enoic Acid Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 7-oxohept-5-enoic acid and its related compounds from complex biological matrices.

Liquid Chromatography (LC) Based Methods

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of this compound and its derivatives. lgcstandards.com Reversed-phase HPLC is commonly employed, utilizing columns such as C18 to separate compounds based on their hydrophobicity. lgcstandards.com For instance, in the analysis of related compounds, a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both containing a small percentage of an acid like formic acid or phosphoric acid, has been proven effective. researchgate.netlgcstandards.com This approach allows for the separation of the various forms in which the compound can exist, including its lactone form, 4-hydroxy-7-oxohept-5-enoic acid lactone (HOHA-lactone). researchgate.net

A typical HPLC gradient program might start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute more hydrophobic compounds. lgcstandards.com For example, a gradient could run from 48% to 80% acetonitrile over a period of several minutes. lgcstandards.com The detection is often performed using a diode-array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, with 260 nm being a common wavelength for detection. lgcstandards.com

Spectrometric Characterization and Quantification

Spectrometric techniques provide the means for structural elucidation and sensitive quantification of this compound and its metabolites.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound derivatives. researchgate.netacs.org LC-MS/MS methods have been developed for the quantification of these compounds in biological samples, offering high sensitivity and specificity. acs.org This technique allows for the identification and quantification of adducts formed between this compound and biomolecules, such as proteins and ethanolamine (B43304) phospholipids (B1166683). acs.org For instance, an LC-MS/MS method was developed to quantify 4-oxo-heptanedioic (OHdiA) monoamide derivatives, which are related to this compound, in biological samples. acs.org To enhance accuracy, isotopically labeled internal standards can be introduced before the LC-MS analysis to account for variations in mass detector response. researchgate.net

Immunological Detection and Quantification Protocols

Immunological assays offer a highly sensitive and specific means of detecting and quantifying adducts of this compound, particularly the 2-(ω-carboxyethyl)pyrrole (CEP) derivatives formed from its reaction with primary amines on proteins and phospholipids. acs.orgplos.org

Antibodies have been generated against CEP derivatives and are utilized in various immunological assays, such as enzyme-linked immunosorbent assays (ELISA), to detect and quantify CEP adducts in biological samples. plos.orgsemanticscholar.org These immunoassays have been instrumental in identifying elevated levels of CEP adducts in various disease states. plos.orgnih.gov For example, anti-CEP antibodies have been used to detect CEP adducts in human tumors, retina, and blood. acs.org However, it has been noted that some antibodies may exhibit cross-reactivity, highlighting the need for careful validation of these immunological tools. acs.orgplos.org For instance, an antibody generated against 4-oxo-heptanedioic monoamide (anti-OHdiA) was found to cross-react with CEP epitopes. acs.org

Chemical Derivatization Strategies for Analytical Enhancement

Chemical derivatization is often employed to improve the analytical properties of this compound and related compounds, enhancing their volatility, stability, or detectability for techniques like gas chromatography (GC) and HPLC.

One common strategy for carboxylic acids is esterification to form less polar and more volatile esters, which exhibit improved chromatographic behavior. libretexts.org This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org For compounds intended for GC analysis, silylation is a frequent derivatization method. This involves reacting the compound with a silylating agent to replace active hydrogens on groups like carboxylic acids and alcohols, resulting in derivatives with increased thermal stability and volatility. libretexts.org

In the context of HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance its detection by UV-Vis or fluorescence detectors. For example, phenacyl bromides can be used to derivatize carboxylic acids, creating ester derivatives with strong UV absorbance. libretexts.org

Biotechnological and Research Applications of 7 Oxohept 5 Enoic Acid

Development as Investigational Probes in Chemical Biology

In chemical biology, molecules with reactive functional groups like the aldehyde and the α,β-unsaturated system present in 7-Oxohept-5-enoic acid and its isomers are valuable for developing chemical probes. These probes are designed to study biological processes, protein activity, and cellular signaling pathways.

One of the significant areas where a related isomer, 4-hydroxy-7-oxohept-5-enoic acid (HOHA), has been implicated is in the study of age-related macular degeneration (AMD). HOHA is generated from the oxidative cleavage of docosahexaenoate (DHA), a polyunsaturated fatty acid abundant in the retina. researchgate.netresearchgate.net HOHA can form a lactone which is a precursor to 2-(ω-carboxyethyl)pyrrole (CEP) derivatives. researchgate.netresearchgate.net These CEP derivatives are formed by the reaction of HOHA with protein amino groups and are considered biomarkers for AMD, promoting the pathological angiogenesis associated with the disease. researchgate.netgoogle.com

The reactivity of the aldehyde group and the potential for Michael addition make such compounds candidates for designing probes to investigate enzymatic activities and cellular stress responses. For instance, the synthesis of various keto acids, including those with unsaturated backbones, has been undertaken to explore their biological activities, such as anti-prion properties. whiterose.ac.uk The development of these compounds allows for the investigation of their interactions with biological targets. whiterose.ac.uk

Table 1: Investigational Applications of Related Heptenoic Acid Derivatives

| Derivative/Related Compound | Application Area | Research Focus | Key Findings |

| 4-Hydroxy-7-oxohept-5-enoic acid (HOHA) lactone | Age-Related Macular Degeneration (AMD) | Biomarker and disease mechanism | Precursor to CEP derivatives, induces apoptosis in retinal cells, and promotes angiogenesis. researchgate.netnih.govnih.gov |

| Various Keto Acids | Prion Diseases | Structure-activity relationship | Synthesis of a library of keto acids to evaluate anti-prion activity. whiterose.ac.uk |

| 7-(4-aminophenyl)-2,4-dimethyl-7-oxo-hept-5-enoic acid | Medicinal Chemistry | Potential therapeutic agent | Investigated for anti-inflammatory, antimicrobial, and anticancer properties due to its reactive functional groups. ontosight.ai |

Preclinical Research on Pharmacological Modulators and Lead Compounds

The structural features of this compound and its derivatives make them interesting candidates for preclinical research as pharmacological modulators and lead compounds. The presence of both a ketone and a carboxylic acid, along with a double bond, provides multiple points for modification and interaction with biological targets.

Derivatives of oxoheptenoic acids have been synthesized as intermediates for creating more complex and pharmacologically active molecules. For example, a process has been developed for producing an optically active (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-enoic acid ester, which serves as a crucial intermediate in the synthesis of compounds for treating hyperlipidemia and arteriosclerosis. patsnap.com

Furthermore, derivatives of (S)-2-(tert-Butoxycarbonylamino)-7-methoxy-7-oxohept-5-enoic acid are key building blocks in the synthesis of ZED1227, a potent and selective inhibitor of tissue transglutaminase (TG2). mdpi.comgoogle.com TG2 is implicated in the pathogenesis of celiac disease, and ZED1227 has undergone clinical evaluation for its treatment. mdpi.com The synthesis of these derivatives highlights the utility of the heptenoic acid scaffold in developing targeted therapies.

Research has also explored the antimicrobial properties of related compounds. The peroxidation of unsaturated fatty acids can lead to the formation of oxidized lipids like 4-hydroxy-7-oxo-heptenoic acid, which can exhibit antimicrobial activity by reacting with cellular components. mdpi.comresearchgate.net

Table 2: Preclinical Research on Oxoheptenoic Acid Derivatives

| Derivative | Target/Disease | Type of Research | Significance |

| (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-enoic acid ester | Hyperlipidemia, Arteriosclerosis | Intermediate Synthesis | Key building block for potential therapeutics. patsnap.com |

| (S)-2-(tert-Butoxycarbonylamino)-7-methoxy-7-oxohept-5-enoic acid | Celiac Disease | Lead Compound Synthesis | Precursor for the tissue transglutaminase inhibitor ZED1227. mdpi.comgoogle.com |

| 4-Hydroxy-7-oxo-heptenoic acid | Microbial Infections | Antimicrobial Activity | Product of lipid peroxidation with potential antimicrobial effects. mdpi.comresearchgate.net |

Exploratory Applications in Material Science

While the primary research focus for this compound and its analogs is in the biological sciences, the reactive nature of such compounds suggests potential, though less explored, applications in material science. The conjugated system in related compounds, such as methyl 5-oxohept-6-enoate, has been exploited in polymer chemistry.

The enone functionality can be utilized to create UV-absorbing coatings, and copolymerization with other monomers like styrene (B11656) derivatives could lead to materials with tunable optical properties. The presence of a carboxylic acid group in this compound itself offers a handle for incorporation into polymer backbones or for surface functionalization of materials, potentially imparting specific chemical or physical properties. However, specific research on this compound in material science applications is not widely documented.

Advanced Theoretical and Computational Studies

Quantum Chemical Investigations (e.g., Density Functional Theory)

There is a notable absence of specific quantum chemical investigations, such as those using Density Functional Theory (DFT), for 7-oxohept-5-enoic acid or its lactone in the available literature. Such studies would be invaluable for elucidating the electronic structure, reactivity indices, and spectroscopic properties of the molecule. For instance, DFT calculations could provide insights into the frontier molecular orbitals (HOMO-LUMO gap), which are crucial for understanding the molecule's reactivity, particularly its role as an electrophile in Michael addition reactions. researchgate.net

In broader contexts, DFT has been utilized to study the mechanisms of similar reactive species. For example, it has been employed to evaluate the interactions and reaction mechanisms of other molecules in complex systems. ethz.ch However, specific data tables containing calculated parameters such as optimized geometry, vibrational frequencies, or electronic energies for this compound are not available.

Molecular Dynamics Simulations of Compound Interactions

Similarly, dedicated molecular dynamics (MD) simulation studies focusing on the interactions of this compound or HOHA-lactone with biological macromolecules like proteins or lipids are not described in the reviewed literature. MD simulations could model the diffusion of HOHA-lactone into cell membranes and its subsequent approach to and interaction with nucleophilic residues on proteins, such as lysine (B10760008). nih.govnih.gov These simulations would help in visualizing the dynamic process of adduct formation, which is a key step in its biological activity. ahajournals.orgnih.gov

Such simulations would be instrumental in understanding the initial non-covalent interactions that position the molecule for a covalent reaction and could help explain the specificity of its adduction to certain protein targets.

Mechanistic Prediction and Reaction Pathway Modeling

While the general mechanism of this compound's reactivity is understood to involve the formation of carboxyethylpyrrole (CEP) adducts with primary amines, detailed computational modeling of these reaction pathways is not present in the available search results. nih.govnih.govresearchgate.net The key reaction is the adduction of HOHA-lactone to primary amino groups. researchgate.netmedchemexpress.cn

Computational reaction pathway modeling for analogous systems, such as the Michael addition of other α,β-unsaturated carbonyl compounds, has been performed. cardiff.ac.uk These studies typically calculate the energy profiles of the reaction, including the structures and energies of transition states and intermediates. Applying these methods to the reaction of HOHA-lactone with, for example, the ε-amino group of a lysine residue, would provide quantitative insights into the reaction kinetics and thermodynamics. This would clarify the preference for the HOHA-lactone pathway over other potential reactions. researchgate.netmedchemexpress.cn

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Mechanisms and Targets

The biological activity of 7-oxohept-5-enoic acid, a product of docosahexaenoic acid (DHA) peroxidation, is a field of burgeoning interest. lgcstandards.com This molecule, often referenced by its hydroxylated precursor, 4-hydroxy-7-oxo-5-heptenoic acid (HOHA), is known to be a reactive aldehyde that can covalently modify biological molecules. if-pan.krakow.plethz.ch While initial research has identified key pathways, the full extent of its molecular interactions remains to be mapped.

Identification of Undiscovered Adducts and Biological Effects

The primary known fate of HOHA is the formation of stable 2-(ω-carboxyethyl)pyrrole (CEP) adducts with primary amines on proteins and phospholipids (B1166683). ethz.chresearchgate.net These CEP adducts are recognized as a biomarker for age-related macular degeneration (AMD) and have been shown to promote angiogenesis. nih.gov Another significant derivative is the HOHA lactone, which is released spontaneously and can diffuse across cell membranes, inducing apoptosis, mitochondrial dysfunction, and activating the complement pathway. if-pan.krakow.plresearchgate.netnih.gov

Future research must venture beyond these known modifications. The high reactivity of the α,β-unsaturated aldehyde functionality in this compound suggests the potential for a wider array of covalent adducts with various biological nucleophiles, including DNA, RNA, and other small molecules like glutathione (B108866). nih.gov Identifying these undiscovered adducts through advanced mass spectrometry and proteomic approaches is a critical first step. Subsequently, the biological consequences of these novel modifications must be thoroughly investigated. Do they possess unique signaling capabilities? Do they contribute to cellular dysfunction in different ways than CEPs or the HOHA lactone? Answering these questions will provide a more complete picture of the compound's pathophysiological footprint.

Interplay with Other Biological Systems and Pathways

Current knowledge links this compound-derived adducts, particularly CEPs, to specific signaling pathways. CEPs are considered damage-associated molecular patterns (DAMPs) that can trigger angiogenesis through the Toll-like receptor 2 (TLR2) on endothelial cells. This interaction highlights a direct link between oxidative stress and cellular responses like tissue remodeling and neovascularization. Furthermore, HOHA lactone has been shown to promote the secretion of Vascular Endothelial Growth Factor (VEGF) from retinal pigment epithelial (RPE) cells, suggesting a parallel pro-angiogenic mechanism. researchgate.net

However, the full spectrum of its interactions is likely far broader. Future investigations should explore the interplay between this compound-mediated signaling and other fundamental cellular processes. For instance, how does the generation of this lipid aldehyde intersect with inflammatory pathways beyond TLR2, such as the NLRP3 inflammasome? How does it modulate cellular metabolism, given its ability to induce mitochondrial dysfunction? nih.gov Understanding the crosstalk between these systems is essential for contextualizing the role of this compound in complex diseases where oxidative stress, inflammation, and metabolic dysregulation are intertwined.

Exploration of Novel Synthetic Routes and Analog Development

The study of this compound and its derivatives has been facilitated by chemical synthesis, but significant opportunities for innovation remain. Efficient and scalable synthetic routes are paramount for producing the quantities of pure material needed for in-depth biological studies. Existing methods have focused on producing esters or complex derivatives, such as phospholipid esters (e.g., HOHA-PC) or intermediates for pharmaceuticals. researchgate.netgoogle.com Reports describe the synthesis of precursors like methyl (E)-7-oxohept-5-enoate and more complex structures like (S,E)-2-(tert-Butoxycarbonylamino)-7-methoxy-7-oxohept-5-enoic acid. google.comgoogle.com

The development of novel, stereoselective synthetic routes to the parent this compound is a key objective. Biocatalytic methods, perhaps using promiscuous aldolases, could offer an environmentally friendly and highly selective alternative to traditional organic synthesis.

Furthermore, the creation of a library of structural analogs is a crucial future direction. By systematically modifying the structure—for example, by altering the chain length, the position of the oxo group, or the stereochemistry of the double bond—researchers can perform detailed structure-activity relationship (SAR) studies. This will help to pinpoint the exact structural features responsible for its biological activities. The development of stabilized analogs that are resistant to cyclization or further metabolism, or "warhead" analogs with altered reactivity, could yield powerful chemical probes to identify new biological targets and dissect molecular mechanisms.

Refinement and Development of Advanced Analytical Techniques

Detecting and quantifying a transient and reactive molecule like this compound and its adducts within a complex biological matrix is a significant analytical challenge. Current methods rely heavily on liquid chromatography-mass spectrometry (LC-MS), including LC-ESI-MS-MS, and immunological detection using anti-CEP antibodies. nih.gov While powerful, these techniques often require sample homogenization, which results in a loss of spatial and temporal information.

The future of analysis in this field lies in the development of techniques with enhanced sensitivity and specificity, capable of in situ detection. Key areas for development include:

Advanced Mass Spectrometry Imaging: Techniques like MALDI-MS imaging could be refined to map the distribution of this compound and its adducts within tissues, providing crucial spatial context in pathologies like AMD.

Novel Chemical Probes: The design and synthesis of fluorescent or bio-orthogonal probes that react specifically with this compound would enable real-time visualization of its generation and localization in living cells using advanced microscopy.

Ultrasensitive Immunoassays: Improving the sensitivity and range of immunoassays for CEP and other adducts will be vital for their validation as clinical biomarkers. nih.gov

The table below summarizes current and potential future analytical techniques.

| Analytical Challenge | Current Techniques | Future Directions |

| Detection & Quantification | LC-MS/MS, GC-MS | Ultrasensitive Mass Spectrometry, Advanced Probes |

| Spatial Localization | Immunohistochemistry (for adducts) | Mass Spectrometry Imaging (MALDI), Super-Resolution Microscopy with Probes |

| Real-time Dynamics | Limited (in vitro assays) | Live-cell imaging with fluorescent/bio-orthogonal probes |

| Biomarker Validation | ELISA, Western Blot (for adducts) | High-throughput, ultrasensitive immunoassays |

Interdisciplinary Research with Emerging Fields in Chemical Biology and Medicine

The study of this compound is inherently interdisciplinary, bridging the gap between the chemistry of oxidative stress and the medical implications of cellular damage. Its role as a DAMP places it at the crossroads of immunology and chemical biology. Its involvement in AMD, tumor progression, and wound healing underscores its medical relevance. researchgate.net

Future research will benefit immensely from increased collaboration with emerging fields. For instance, the application of systems biology approaches could help to integrate data from proteomics, lipidomics, and transcriptomics to build comprehensive models of the cellular response to this compound generation. The field of mechanobiology could explore whether the adduction of this molecule to structural proteins alters their mechanical properties, thereby affecting cell and tissue integrity.

From a therapeutic perspective, understanding the pathways triggered by this molecule opens new avenues for drug discovery. Targeting the enzymes responsible for its generation or, conversely, developing strategies to neutralize the reactive aldehyde before it causes damage are plausible future approaches. The development of inhibitors for pathways it activates, such as the TLR2 signaling cascade, could hold therapeutic promise for diseases driven by chronic oxidative stress. google.com This integrated, multi-faceted approach will be essential to fully unravel the complexities of this compound and translate fundamental discoveries into clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Oxohept-5-enoic acid, and how can their efficiency be optimized?

- Methodological Answer : The most common synthetic route involves the oxidation of hept-5-enoic acid derivatives using oxidizing agents like KMnO₄ or catalytic methods (e.g., TEMPO/NaClO). Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify bottlenecks (e.g., side reactions, incomplete oxidation). Purity can be improved using column chromatography with gradient elution (polarity: 0.5–1.5% MeOH in DCM). Yield improvements may involve temperature-controlled reactions (20–40°C) or solvent optimization (e.g., THF vs. DMF) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H, ¹³C, DEPT-135) confirms structural integrity, with characteristic carbonyl signals at ~200 ppm (¹³C NMR).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M-H]⁻ at m/z 157.05).

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN) determines purity (>95% required for biological assays).

Cross-validation using FT-IR (C=O stretch at ~1700 cm⁻¹) ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.